
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane is a highly chlorinated and fluorinated organic compound It is characterized by its unique structure, which includes seven chlorine atoms and nine fluorine atoms attached to a heptane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane typically involves multiple steps, starting with the preparation of the heptane backbone. The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. Common reagents used in these reactions include chlorine gas and fluorine gas, often in the presence of catalysts such as iron or aluminum chloride. The reaction conditions typically involve elevated temperatures and controlled environments to ensure the selective introduction of halogen atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced separation techniques, such as distillation and chromatography, is essential to purify the final product and remove any unreacted starting materials or by-products.
化学反応の分析
Types of Reactions
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or amines are used in the presence of solvents such as ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptane derivatives with oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized heptanes.
科学的研究の応用
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane has several scientific research applications, including:
Chemistry: Used as a model compound to study halogenation reactions and the effects of multiple halogen atoms on chemical reactivity.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific halogenation patterns for improved pharmacokinetics.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings, due to its unique halogenation profile.
作用機序
The mechanism of action of 1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane involves its interactions with molecular targets, such as enzymes and receptors. The presence of multiple halogen atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context.
類似化合物との比較
Similar Compounds
1,1,1,3,3,5,5-Heptachlorohexane: A similar compound with a hexane backbone, characterized by seven chlorine atoms.
1,1,1,2,3,3,3-Heptachloropropane: A compound with a propane backbone and seven chlorine atoms.
1,1’-Biphenyl, 2,2’,3,4,4’,5,5’-heptachloro-: A biphenyl derivative with seven chlorine atoms.
Uniqueness
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane is unique due to its combination of both chlorine and fluorine atoms on a heptane backbone. This dual halogenation pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
53281-02-0 |
|---|---|
分子式 |
C7Cl7F9 |
分子量 |
503.2 g/mol |
IUPAC名 |
1,1,1,3,5,7,7-heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane |
InChI |
InChI=1S/C7Cl7F9/c8-1(15,4(19,20)6(10,11)12)3(17,18)2(9,16)5(21,22)7(13,14)23 |
InChIキー |
UWWJJXVSRFPYSS-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(F)(Cl)Cl)(F)F)(F)Cl)(C(C(C(Cl)(Cl)Cl)(F)F)(F)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


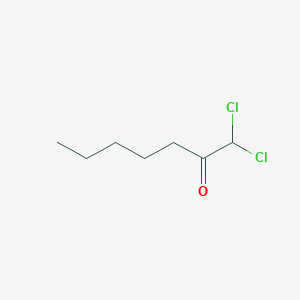
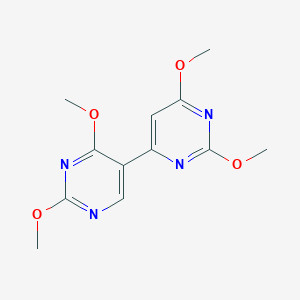
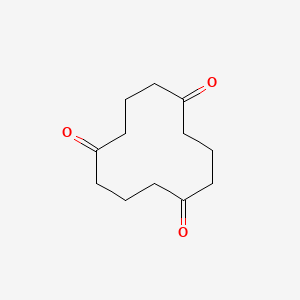




propanedioate](/img/structure/B14633864.png)
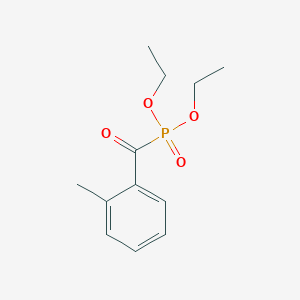
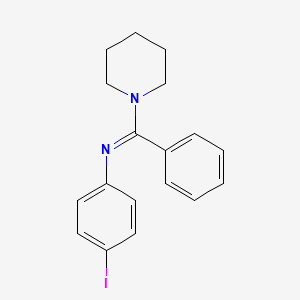

![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)
